1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride
Description
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position. The cyclopropane moiety introduces structural rigidity, which can enhance binding specificity in pharmaceutical or agrochemical applications. This compound is part of a broader class of cyclopropanamine hydrochlorides, which are often utilized as intermediates in drug discovery due to their ability to modulate biological targets through steric and electronic effects .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-10-5-2-7(11-6)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H |
InChI Key |
MRPOXSGQBWDNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)C2(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
N-Ylide Mediated Synthesis
The N-ylide mediated approach represents one of the most efficient methods for synthesizing pyrimidine-containing cyclopropane derivatives. This methodology involves the reaction of a pyrimidine precursor with a sulfur or nitrogen ylide to form the cyclopropane ring with high stereocontrol.
Based on related pyrimidine cyclopropane synthesis reports, a potential synthetic route could begin with 2-chloro-4-methylpyrimidine. The reaction sequence would involve:
- Functionalization of the 4-position to create a suitable precursor for cyclopropanation
- Treatment with a dimethylsulfoxonium methylide (formed from trimethylsulfoxonium iodide and a strong base)
- Stereoselective cyclopropane ring formation
- Introduction of the amine functionality via nucleophilic substitution or rearrangement
- Formation of the hydrochloride salt using anhydrous HCl
This approach benefits from high stereoselectivity, providing predominantly trans-cyclopropane products as observed in similar pyrimidine-based scaffolds. The ylide-mediated methodology offers significant advantages in terms of reaction control and reproducibility.
Carboxylic Acid Derivative Conversion
The synthesis of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can also be achieved by conversion from the corresponding carboxylic acid derivative. A representative synthetic pathway based on related cyclopropyl amine structures involves:
- Synthesis of 2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid through cyclopropanation methods
- Conversion to an activated intermediate (acid chloride or mixed anhydride)
- Transformation to an acyl azide intermediate
- Curtius rearrangement to form an isocyanate
- Hydrolysis to generate the amine
- Treatment with HCl to form the hydrochloride salt
Literature precedent for similar structures indicates that this approach can proceed with yields of 58-65% over multiple steps. The carboxylic acid starting materials can themselves be prepared through various means, including the oxidation of corresponding aldehydes or through direct cyclopropanation of unsaturated precursors.
Detailed Reaction Parameters and Conditions
Cyclopropanation Conditions
The critical cyclopropanation step requires careful control of reaction parameters. Based on analyses of similar cyclopropane-containing compounds, optimal conditions typically include:
- Solvent selection: Anhydrous THF, DCM, or DMSO depending on the specific reagents
- Temperature control: Typically between 0-25°C for ylide-mediated cyclopropanations
- Reaction time: 3-12 hours (monitored by TLC or HPLC)
- Base: Sodium hydride, potassium tert-butoxide, or other strong bases for ylide formation
- Concentration: Maintaining dilute conditions (0.1-0.5 M) to minimize side reactions
For stereoselective cyclopropanations, copper or rhodium catalysts may be employed with diazomethane precursors, allowing for controlled addition to pyrimidine-containing alkenes.
The introduction of the amine group at the cyclopropane junction represents a critical step in the synthesis. Several methods can be employed, each with specific conditions:
Curtius rearrangement:
- Solvent: Toluene or benzene
- Temperature: 80-110°C
- Reaction time: 2-6 hours
- Activating agents: DPPA (diphenylphosphoryl azide) or similar reagents
Nucleophilic substitution:
- Solvent: Alcohols, THF, or DMSO
- Temperature: 50-90°C (often requiring pressurized vessels)
- Reaction time: 12-24 hours
- Nucleophiles: Ammonia, azide (followed by reduction), or protected amines
Reductive amination approaches:
- Solvent: Methanol or ethanol
- Temperature: 25-60°C
- Reaction time: 6-24 hours
- Reducing agents: Sodium cyanoborohydride or sodium triacetoxyborohydride
Hydrochloride Salt Formation
The final step in the synthesis involves converting the free amine to its hydrochloride salt, which offers improved stability and crystallinity. Based on related procedures, typical conditions include:
- Treatment with HCl gas in anhydrous ethyl acetate or diethyl ether until precipitation is complete
- Alternative approach: Dissolution in anhydrous methanol followed by addition of 37% HCl solution
- Temperature: Typically conducted at 0-25°C to minimize degradation
- Reaction time: 1-2 hours followed by filtration and washing with the reaction solvent
- Purification: Recrystallization from appropriate solvent systems (ethanol/ether mixtures)
Optimization Strategies for Improved Yields
Several optimization strategies can be implemented to improve the overall yield and efficiency of this compound synthesis:
Catalyst and Reagent Screening
Systematic evaluation of different catalyst systems for the cyclopropanation step can significantly impact yield and stereoselectivity. For ylide-mediated approaches, variations in the sulfur ylide (trimethylsulfoxonium vs. dimethylsulfoxonium) can alter reactivity profiles. Similar compounds have shown yield improvements of 15-20% through appropriate catalyst selection.
Solvent Effects and Reaction Medium Engineering
Purification and Characterization Techniques
Purification Methodologies
Purification of this compound typically involves multiple purification steps throughout the synthetic sequence:
- Column chromatography for key intermediates using appropriate solvent systems
- Recrystallization of the final hydrochloride salt
- Trituration techniques to remove colored impurities
- Salt formation/freebase cycling for difficult-to-separate impurities
For large-scale applications, chromatographic methods may be replaced by crystallization-based approaches, leveraging the crystallinity of the hydrochloride salt form.
Analytical Characterization
Comprehensive characterization of the target compound involves multiple analytical techniques:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) for structural confirmation
- Mass spectrometry for molecular weight verification and fragmentation pattern analysis
- IR spectroscopy for functional group identification
- HPLC for purity determination
- X-ray crystallography for absolute structural confirmation when needed
Scale-Up Considerations and Industrial Applications
Transitioning from laboratory to industrial scale requires careful consideration of several factors:
Process Engineering Adaptations
Process modifications typically necessary for scale-up include:
- Continuous flow chemistry alternatives for heat-sensitive transformations
- Solvent recovery and recycling systems
- In-process monitoring techniques (e.g., FTIR, HPLC) to ensure reaction completion
- Filtration and crystallization equipment selection for efficient isolation
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on multiple factors including availability of starting materials, required scale, and facility capabilities. Table 1 provides a comparative analysis of the major synthetic approaches.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Approach | Key Reagents | Number of Steps | Overall Yield (%) | Stereoselectivity | Scale-up Potential | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|---|
| N-Ylide Mediated | Dimethylsulfoxonium methylide, Base | 4-5 | 55-65 | High (trans-selective) | Good | High stereocontrol, Efficient methodology | Sensitive to moisture, Requires strong bases |
| Carboxylic Acid Conversion | DPPA, Base, HCl | 5-6 | 45-58 | Dependent on precursor | Moderate | Versatile, Well-established | Multiple steps, Azide handling concerns |
| Direct Nucleophilic Approach | NH3 or NH2 equivalents, HCl | 3-4 | 60-70 | Dependent on precursor | Excellent | Fewer steps, Operational simplicity | Limited substrate scope, Harsh conditions |
Reaction Condition Optimization Parameters
Fine-tuning reaction conditions can significantly impact yield and purity. Table 2 provides a detailed analysis of key parameters and their effects.
Table 2: Optimization Parameters for Key Synthetic Steps
| Synthetic Step | Parameter | Optimal Range | Impact on Yield | Impact on Purity | Monitoring Method |
|---|---|---|---|---|---|
| Cyclopropanation | Temperature | 0-25°C | Higher yields at lower temperatures | Fewer side products at lower temperatures | Internal temperature probe, TLC |
| Cyclopropanation | Addition Rate | 30-60 min | Slow addition improves yield by 5-10% | Reduces oligomerization | Automated addition system |
| Amine Introduction | Pressure | 1-5 bar (if applicable) | Higher pressures increase conversion | Minimal impact | Pressure gauge |
| Amine Introduction | Reaction Time | 12-24 h | Extended times improve conversion up to a plateau | Prolonged heating may reduce purity | HPLC |
| Salt Formation | HCl Equivalent | 1.0-1.2 equiv | Excess decreases yield | Slight excess improves purity | pH monitoring |
| Salt Formation | Solvent | Anhydrous EtOAc or Et2O | Critical for crystallization | Affects crystal habit and purity | Visual inspection |
Mechanistic Considerations
Understanding the reaction mechanisms involved in each synthetic approach provides valuable insights for optimization. The N-ylide mediated cyclopropanation proceeds through a concerted addition of the ylide to the pyrimidine-containing alkene, while the Curtius rearrangement involves the migration of an alkyl group to an electron-deficient nitrogen with concomitant loss of nitrogen gas.
These mechanistic pathways help explain observed stereoselectivity and reactivity patterns, guiding the selection of optimal reaction conditions. For example, the high trans-selectivity observed in ylide-mediated cyclopropanations of pyrimidine derivatives can be attributed to steric interactions in the transition state.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
1. Inhibition of β-Secretase (BACE1)
One of the most notable applications of this compound is its role as an inhibitor of β-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. Research has shown that cyclopropylamine-containing analogues exhibit significant potency against BACE1, which is crucial for the development of therapeutic agents aimed at treating Alzheimer's disease. The presence of the cyclopropyl group has been associated with favorable pharmacokinetic properties, although some compounds may experience metabolic liabilities due to degradation pathways .
2. Antimicrobial Activity
Preliminary studies indicate that derivatives related to 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride demonstrate antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that modifications to the compound can enhance its antimicrobial efficacy .
3. Cytotoxic Effects on Cancer Cells
Research into the cytotoxic effects of this compound has revealed promising results against several cancer cell lines. Compounds with structural similarities have demonstrated selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for anticancer therapies. In vitro studies have reported IC50 values in the low micromolar range for related compounds, indicating significant potential for further development .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: BACE1 Inhibition and Alzheimer’s Disease
A study focused on the development of β-secretase inhibitors highlighted the importance of structural modifications in enhancing potency and selectivity. The introduction of cyclopropyl groups was particularly noted for improving binding affinity to BACE1 while maintaining favorable metabolic profiles .
Case Study 2: Antimicrobial Efficacy
Research published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to functional groups were found to significantly enhance antimicrobial potency against gram-positive bacteria, showcasing the compound's potential in treating infections .
Case Study 3: Cytotoxic Effects on Cancer Cells
In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values indicating effective cytotoxicity. These findings suggest a mechanism involving apoptosis induction in cancer cells, potentially through mitochondrial pathways or interference with metabolic enzymes .
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride can be contextualized by comparing it to analogous cyclopropanamine derivatives. Key variations include substituents on the aromatic ring (e.g., halogens, methoxy, trifluoromethyl) and the choice of heterocycle (pyrimidine vs. phenyl).
Table 1: Comparative Analysis of Cyclopropanamine Hydrochlorides
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine HCl | C₈H₁₁ClN₄ | 198.65* | 2-Methylpyrimidin-4-yl | 1159878-11-1 | Pyrimidine core; methyl substitution |
| 1-(4-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 260.55 | 4-Bromophenyl | 1215415-04-5 | Bromine enhances lipophilicity |
| 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine HCl | C₁₀H₁₂ClFNO | 217.67 | 3-Fluoro-4-methoxyphenyl | 1260852-84-3 | Methoxy improves solubility |
| 1-(Trifluoromethyl)cyclopropan-1-amine HCl | C₄H₇ClF₃N | 161.55 | Trifluoromethyl | 35501-83-8 | Strong electron-withdrawing group |
| 1-(2-Bromophenyl)cyclopropan-1-amine HCl | C₉H₁₁BrClN | 248.55 | 2-Bromophenyl | N/A | Ortho-substitution affects sterics |
*Calculated based on molecular formula.
Key Observations:
Structural Diversity :
- The target compound’s pyrimidine ring distinguishes it from phenyl-substituted analogs (e.g., 1-(4-bromophenyl)cyclopropan-1-amine HCl). Pyrimidines are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability .
- Halogenated derivatives (e.g., bromo-, fluoro-) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration or target affinity .
Methoxy groups (e.g., in the 3-fluoro-4-methoxyphenyl analog) improve aqueous solubility, a critical factor in bioavailability .
Synthetic and Stability Considerations: Ortho-substituted aryl derivatives (e.g., 2-bromophenyl) may pose synthetic challenges due to steric hindrance during cyclopropanation or functionalization steps . Hydrochloride salts generally require storage at 2–8°C to prevent degradation, as noted for 1-(2-bromophenyl)cyclopropan-1-amine HCl .
Brominated and fluorinated analogs are frequently employed in cross-coupling reactions for further derivatization .
Biological Activity
1-(2-Methylpyrimidin-4-yl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily linked to its role as a selective inhibitor of certain enzymes and receptors. It has been studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE10A, which is implicated in various neurological disorders and cancers. This inhibition can lead to increased levels of cyclic nucleotides, thereby affecting multiple signaling pathways.
Biological Activity Overview
- PDE Inhibition : The compound has shown promising results as a selective PDE10A inhibitor, which may have implications in treating conditions like schizophrenia and other neuropsychiatric disorders. The IC50 values for PDE10A inhibition are reported to be in the low micromolar range, indicating significant potency .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism. This suggests that this compound could also exhibit similar effects .
- Kinase Inhibition : Preliminary studies have indicated that derivatives of this compound may act as dual inhibitors against specific kinases involved in tumor growth and proliferation, such as Mer and c-Met kinases .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including HepG2 and MDA-MB-231 cells. The antiproliferative activity was found to be comparable to established anticancer drugs like cabozantinib .
- In Vivo Studies : Animal models have shown that oral administration of the compound leads to significant accumulation of SPPL2a substrates in splenocytes, indicating effective bioavailability and potential therapeutic effects on immune modulation .
Data Table: Biological Activities
| Activity Type | Observed Effect | IC50 Value (µM) |
|---|---|---|
| PDE10A Inhibition | Selective inhibition | 0.37 - 0.55 |
| Anticancer Activity | Inhibition of cell proliferation | Varies by cell line |
| Kinase Inhibition | Dual inhibition (Mer/c-Met) | 18.5 - 33.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
